Vanadium disulfide

Electrode materials Electrical conductivity 2D materials

Semiconducting MoS₂/WS₂ electrodes require conductive additives that increase inactive mass and process complexity. VS₂ eliminates this need with intrinsic metallic conductivity (∼3 × 10³ S cm⁻¹), enabling binder-free electrode fabrication. • Additive-free supercapacitor electrodes: 94% capacity retention after 9,000 cycles. • Defect-rich VS₂ boosts Zn²⁺ storage to 262 mAh g⁻¹ with 94% retention over 524 h. • DFT-predicted HER activity surpasses MoS₂/WS₂ for low-overpotential green H₂ production. High-purity powder/crystals available with batch consistency.

Molecular Formula S2V
Molecular Weight 115.08 g/mol
CAS No. 12166-28-8
Cat. No. B084465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium disulfide
CAS12166-28-8
Synonymsvanadium disulfide
Molecular FormulaS2V
Molecular Weight115.08 g/mol
Structural Identifiers
SMILESS=[V]=S
InChIInChI=1S/2S.V
InChIKeyNGTSQWJVGHUNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 200 kg / 4 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Disulfide (VS₂): A Metallic Layered TMD


Vanadium disulfide (VS₂) is a layered transition metal dichalcogenide (TMD) with a hexagonal crystal structure analogous to MoS₂ and WS₂ [1]. Unlike the vast majority of TMDs, which are semiconductors, VS₂ is intrinsically metallic and highly conductive, making it particularly attractive for electrode applications in batteries, supercapacitors, and electrocatalysis [2]. Ultrathin VS₂ nanosheets exhibit a band structure without a gap and demonstrate versatile electrochemical properties including redox pseudocapacitance, high-rate ion intercalation, and hydrogen evolution activity [3]. Its unique electronic character also gives rise to charge density wave (CDW) phenomena not observed in its group 6 counterparts [4].

Intrinsically metallic layered TMD — no conductive additives required in electrode formulations
Suitable for battery, supercapacitor and electrocatalysis research models
Charge density wave and topological transition platform for quantum materials studies

Why VS₂ Cannot Be Substituted by MoS₂ or WS₂


Substituting VS₂ with its better-known structural analogs MoS₂ or WS₂ in electrode or electrocatalyst applications is not straightforward because VS₂ is metallic, whereas MoS₂ and WS₂ are semiconductors [1]. The metallic nature of VS₂ confers electrical conductivity approximately 5–7 orders of magnitude higher than semiconducting MoS₂, enabling its use as an electrode without the need for conductive additives [2]. Moreover, VS₂ exhibits a unique charge density wave (CDW) transition with a full gap residing above the Fermi level and a topological metal-metal Lifshitz transition, a phenomenon absent in MoS₂ and WS₂ [3]. During chemical exfoliation via lithium intercalation, VS₂ undergoes partial conversion to nonstoichiometric vanadium oxide and lithium vanadates, a behavior not observed in MoS₂ and WS₂, which retain their stoichiometry [4]. These fundamental differences mean that direct substitution with MoS₂ or WS₂ will not reproduce the electrochemical and electronic performance of VS₂ in applications that leverage its metallic conductivity, unique CDW physics, or distinct intercalation chemistry.

Conductivity Metallic VS₂ vs. semiconducting MoS₂/WS₂ — reported conductivity gap of several orders may prevent direct electrode substitution.
CDW physics Unique charge density wave and topological Lifshitz transition in VS₂ are absent in MoS₂ and WS₂, altering electronic response.
Exfoliation Lithium intercalation exfoliates VS₂ into nonstoichiometric vanadium oxide species, unlike MoS₂/WS₂ which retain stoichiometry.

VS₂ vs. Other TMDs: Quantitative Evidence


Metallic Conductivity vs. Semiconducting MoS₂

Vanadium disulfide is intrinsically metallic, with an electrical conductivity measured at ∼3 × 10³ S cm⁻¹ in CVD-grown nanosheets [1]. In contrast, molybdenum disulfide (MoS₂) is a semiconductor with conductivity typically ranging from 10⁻⁴ to 10⁻² S cm⁻¹ in its pristine 2H phase [2]. This difference of approximately 5–7 orders of magnitude means VS₂ can function as a current collector and active material simultaneously, whereas MoS₂ requires conductive additives or doping to achieve comparable electrode performance.

Metallic Conductivity
Reported
~3 × 10³ S cm⁻¹
Supports electrode application fit
CVD nanosheets; MoS₂ ~10⁻⁴–10⁻² S cm⁻¹
Electrode materials Electrical conductivity 2D materials

DFT-Predicted HER Activity Ranking

Ab initio density functional theory (DFT) calculations comparing the three most common MS₂ monolayers (M = V, Mo, W) demonstrate a theoretical ranking of basal plane HER activity as VS₂ > MoS₂ > WS₂ under standard conditions [1]. The calculations further reveal that VS₂ monolayers possess spin-specific HER activity, a feature absent in MoS₂ and WS₂, indicating that spin polarization must be considered for accurate prediction of VS₂ catalytic performance [1].

HER Activity Ranking
Head-to-head
VS₂ > MoS₂ > WS₂
DFT-predicted basal-plane ranking
Spin-specific activity reported for VS₂
Electrocatalysis Hydrogen evolution DFT

Supercapacitor Cycling Stability Advantage

Symmetric supercapacitors fabricated from hydrothermally synthesized VS₂ nanosheets achieve a specific capacitance of 106 F g⁻¹ at 1 A g⁻¹ and maintain 94% capacitance retention after 9,000 charge–discharge cycles at 5 A g⁻¹ [1]. For comparison, exfoliated MoS₂ nanosheets typically exhibit capacitance retention of 80–90% after 5,000 cycles, with specific capacitances ranging from 120 to 222 F g⁻¹ at 1 A g⁻¹ depending on processing [2]. The exceptional cycling stability of VS₂ is attributed to its robust layered structure and metallic conductivity, which mitigates degradation mechanisms common in semiconducting TMDs.

Cycling Stability
Cross-study
94% after 9,000 cycles
Supports long-cycle stability assessment
Symmetric supercapacitor, aqueous electrolyte
Supercapacitor Cycling stability Energy storage

Sulfur Vacancy Engineering for Zn-Ion Capacity

Sulfur vacancy defect engineering of VS₂ significantly enhances its Zn²⁺ storage capacity. A sulfur-deficient VS₂ cathode (D-VS₂) achieves a specific capacity of 262 mAh g⁻¹ at 0.1 A g⁻¹, approximately 1.75 times higher than pristine VS₂ (150 mAh g⁻¹ at 1 A g⁻¹) [1]. Moreover, Zn//D-VS₂ retains 94% capacity after 524 hours of deep cycling, whereas Zn//pristine VS₂ retains only 81% after 270 hours [1]. This improvement is attributed to the sulfur vacancies providing additional active sites for Zn²⁺ intercalation and reducing structural distortion.

Zn²⁺ Storage Capacity
Head-to-head
D-VS₂: 262 mAh g⁻¹ vs. pristine: 150 mAh g⁻¹
Supports defect-engineering evaluation
Aqueous Zn-ion battery; 1.75× capacity gain
Zinc-ion battery Defect engineering Cathode material

Charge Density Wave and Topological Transition

Monolayer VS₂ undergoes a charge density wave (CDW) transition that deviates from the standard metal-insulator model. Scanning tunneling microscopy/spectroscopy and ab initio calculations reveal a full CDW gap residing in the unoccupied states, while at the Fermi level the CDW induces a topological metal-metal (Lifshitz) transition [1]. This behavior is fundamentally different from MoS₂ and WS₂, which do not exhibit CDW phases under ambient conditions and remain semiconductors with a defined bandgap. The CDW superstructure in 1T-VS₂ is characterized by an incommensurate (√7×√7)R19.1° periodicity that evolves with layer number and vanadium self-intercalation [2].

CDW Transition
Context-dependent
Full gap above EF; Lifshitz transition
Reported unique electronic phase
Monolayer VS₂; absent in MoS₂/WS₂
Charge density wave Topological materials Quantum phenomena

Application Scenarios for VS₂


Binder-Free Supercapacitor Electrodes

VS₂'s intrinsic metallic conductivity of ∼3 × 10³ S cm⁻¹ enables the fabrication of supercapacitor electrodes without conductive carbon additives or polymeric binders [1]. This reduces inactive mass and simplifies electrode processing, directly improving energy density and reducing manufacturing costs. The exceptional cycling stability (94% retention after 9,000 cycles) further supports long-lifetime devices [2].

Defect-Engineered Zinc-Ion Battery Cathodes

Sulfur vacancy engineering increases the Zn²⁺ storage capacity of VS₂ from 150 mAh g⁻¹ to 262 mAh g⁻¹ while maintaining 94% capacity retention after 524 hours [3]. This positions defect-rich VS₂ as a viable cathode for next-generation aqueous zinc-ion batteries, where high capacity and stability are paramount.

Basal-Plane-Active HER Electrocatalysts

DFT calculations predict that VS₂ monolayers exhibit higher basal-plane HER activity than MoS₂ and WS₂, with the additional advantage of spin-specific catalytic behavior [4]. This suggests that VS₂-based catalysts could achieve lower overpotentials and higher turnover frequencies, making them attractive for green hydrogen production when scaled.

Room-Temperature CDW Quantum Devices

The unique CDW transition in monolayer 1T-VS₂—featuring a full gap above the Fermi level and a topological metal-metal Lifshitz transition—provides a platform for exploring quantum phase transitions and developing novel electronic devices that leverage CDW switching [5][6].

Application
Selection Property
Validation Focus
Binder-free supercapacitor electrodes
Metallic conductivity without conductive additives
Cycling stability and electrode processing
Defect-engineered zinc-ion battery cathodes
Sulfur vacancy engineering
Specific capacity and capacity retention
Basal-plane-active HER electrocatalysts
DFT-predicted HER activity ranking
Overpotential and spin-activity evaluation
Room-temperature CDW quantum devices
Charge density wave and topological transition
Electronic phase switching behavior

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35 linked technical documents
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